molecular formula C15H19N3O B2519659 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1239783-33-5

4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Katalognummer B2519659
CAS-Nummer: 1239783-33-5
Molekulargewicht: 257.337
InChI-Schlüssel: QKIDOHYNMQBENV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. MPO is a piperidine derivative that contains an oxadiazole ring, which gives it unique properties that make it useful in various fields of research.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary research applications of derivatives similar to 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been in the development of anticancer agents. A study by Rehman et al. (2018) detailed the synthesis of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole structure, evaluating them as potential anticancer agents. These compounds exhibited promising anticancer activities, with some showing low IC50 values, indicating strong potential relative to doxorubicin, a commonly used reference anticancer drug (Rehman et al., 2018).

Antimicrobial Activity

Research by Khalid et al. (2016) focused on the synthesis and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which are structurally related to this compound. These compounds were synthesized and exhibited moderate to potent antibacterial activity, highlighting their potential as antibacterial agents (Khalid et al., 2016).

Tuberculostatic Activity

In another study, Foks et al. (2004) synthesized derivatives incorporating the phenylpiperazineacetic hydrazide cyclization product and evaluated them for tuberculostatic activity. These compounds demonstrated minimum inhibiting concentrations (MIC) within the range of 25 - 100 mg/ml, indicating their potential use in treating tuberculosis (Foks et al., 2004).

Antihypertensive Agents

Takai et al. (1986) explored the synthesis of piperidine derivatives with a quinazoline ring system, aiming to assess their antihypertensive activity. Among the compounds synthesized, some showed significant hypotension effects in spontaneously hypertensive rat models, suggesting their utility as antihypertensive agents (Takai et al., 1986).

Wirkmechanismus

The mechanism of action would depend on the specific biological target of the compound. Compounds containing 1,2,4-oxadiazole rings have been found to exhibit anti-infective properties, potentially acting through various mechanisms depending on the specific substituents present .

Zukünftige Richtungen

Future research could explore the potential biological activities of this compound, given the known activities of compounds containing piperidine and 1,2,4-oxadiazole rings . Additionally, further studies could investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties.

Eigenschaften

IUPAC Name

3-(4-methylphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-2-4-13(5-3-11)15-17-14(19-18-15)10-12-6-8-16-9-7-12/h2-5,12,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIDOHYNMQBENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.